2-(Tetrahydrofuran-2-yl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

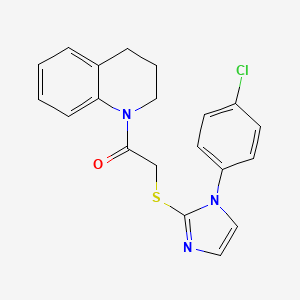

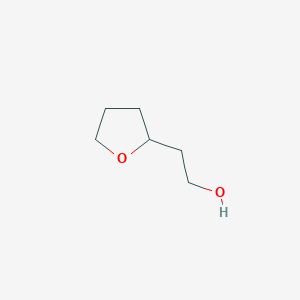

2-(Tetrahydrofuran-2-yl)ethanol, also known as Tetrahydrofurfuryl alcohol (THFA), is an organic compound with the formula HOCH2C4H7O . It consists of a tetrahydrofuran ring substituted in the 2-position with a hydroxymethyl group . It is a colorless liquid that is used as a specialty solvent and synthetic intermediate .

Molecular Structure Analysis

The molecular formula of 2-(Tetrahydrofuran-2-yl)ethanol is C6H12O2 . The structure consists of a tetrahydrofuran ring substituted in the 2-position with a hydroxymethyl group .Physical And Chemical Properties Analysis

2-(Tetrahydrofuran-2-yl)ethanol is a colorless liquid . It has a molecular weight of 116.16 . The compound is stored in a sealed, dry environment at 2-8°C .Scientific Research Applications

Chemical Synthesis

2-(Tetrahydrofuran-2-yl)ethanol is used in chemical synthesis . It is a versatile compound that can be used to synthesize a variety of other chemicals .

Material Science

In the field of material science, 2-(Tetrahydrofuran-2-yl)ethanol can be used as a solvent or a reagent in the synthesis of new materials .

Chromatography

2-(Tetrahydrofuran-2-yl)ethanol can be used in chromatography, a laboratory technique for the separation of mixtures .

Analytical Research

In analytical research, 2-(Tetrahydrofuran-2-yl)ethanol can be used as a standard or a reagent in various analytical techniques .

Biochemical Conversion Pathways

2-(Tetrahydrofuran-2-yl)ethanol has been used in a new pretreatment technology that applies tetrahydrofuran (THF) in solution with very dilute sulfuric acid and water as a co-solvent pretreatment method to dramatically reduce the recalcitrance of poplar wood and make more sugars accessible to enzymes for hydrolysis along with high lignin separation .

Biomass Deconstruction

2-(Tetrahydrofuran-2-yl)ethanol is used in the deconstruction of lignocellulosic biomass. This process involves breaking down complex carbohydrates in plant biomass into simple sugars that can be fermented into biofuels .

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that this compound is an important raw material for the preparation of furan-based compounds .

Mode of Action

The mode of action of 2-(Tetrahydrofuran-2-yl)ethanol involves its conversion to 2-methyl tetrahydrofuran (2-MTHF) through a process of ring-opening and ring-closing . This process is facilitated by a catalyst, Ag–CeOx/MCM-41, synthesized by the impregnation method . The presence of the Ce4+/Ce3+ redox pair and Ag NPs (Ag0) on the surface of the Ag–CeOx/MCM-41 catalyst is crucial for this transformation .

Biochemical Pathways

The biochemical pathways affected by 2-(Tetrahydrofuran-2-yl)ethanol are related to the synthesis of 2-MTHF from furfural derivatives . The selective oxidation of 2-(Tetrahydrofuran-2-yl)ethanol to 2-MTHF is a key step in these pathways .

Pharmacokinetics

It’s known that this compound is a liquid at room temperature , which may influence its absorption and distribution.

Result of Action

The result of the action of 2-(Tetrahydrofuran-2-yl)ethanol is the production of 2-MTHF . This compound has various applications, including use as a biomass fuel additive, a green solvent, and an organic intermediate . In terms of drug synthesis, it can also be used as a chemical intermediate .

Action Environment

The action of 2-(Tetrahydrofuran-2-yl)ethanol is influenced by environmental factors such as temperature and pressure . The reaction conditions for the conversion of 2-(Tetrahydrofuran-2-yl)ethanol to 2-MTHF were found to be optimal at 150 °C and 4 MPa O2 pressure . The compound should be stored in a cool, dry place, away from light for stability .

properties

IUPAC Name |

2-(oxolan-2-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c7-4-3-6-2-1-5-8-6/h6-7H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCAJYRVEBULFKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[b]thiophen-2-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2885473.png)

![3,4-dimethoxy-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2885476.png)

![3-{5-[6-(4-bromophenyl)-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazin-2-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B2885477.png)

![N-(4-fluorobenzyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2885479.png)

![1-(Diphenylmethyl)-4-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine](/img/structure/B2885483.png)